molecular formula C11H8INO B13927608 8-Iodo-1-naphthalenecarboxamide CAS No. 157735-55-2

8-Iodo-1-naphthalenecarboxamide

Cat. No.: B13927608
CAS No.: 157735-55-2
M. Wt: 297.09 g/mol
InChI Key: VGGZDUWMBWIKKW-UHFFFAOYSA-N
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Description

8-Iodo-1-naphthalenecarboxamide is an organic compound with the molecular formula C11H8INO It is a derivative of naphthalene, where an iodine atom is substituted at the 8th position and a carboxamide group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-1-naphthalenecarboxamide typically involves the iodination of 1-naphthalenecarboxamide. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent in an acetic acid medium. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine reagents.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-1-naphthalenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted naphthalenecarboxamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.

Scientific Research Applications

8-Iodo-1-naphthalenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodo-1-naphthalenecarboxamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to DNA, thereby inhibiting the replication of cancer cells. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    1-Naphthalenecarboxamide: Lacks the iodine substitution, resulting in different chemical properties.

    8-Iodo-2-naphthalenecarboxamide: Similar structure but with the carboxamide group at a different position.

Properties

CAS No.

157735-55-2

Molecular Formula

C11H8INO

Molecular Weight

297.09 g/mol

IUPAC Name

8-iodonaphthalene-1-carboxamide

InChI

InChI=1S/C11H8INO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H2,13,14)

InChI Key

VGGZDUWMBWIKKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)I

Origin of Product

United States

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